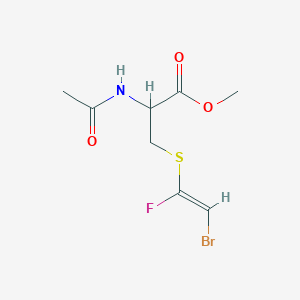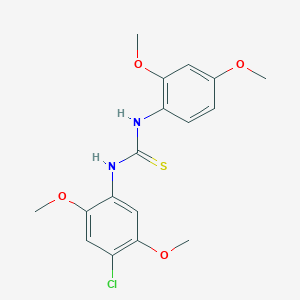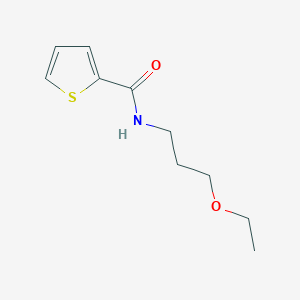
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester, also known as BFA, is a small molecule inhibitor that has been widely used in scientific research to study intracellular trafficking and protein secretion. BFA is a synthetic compound that was first described in the 1980s and has since become an important tool in cell biology and biochemistry.
作用机制
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester inhibits the activity of ARF by binding to a specific site on the protein. This binding prevents ARF from interacting with its target proteins, which leads to the disruption of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the endoplasmic reticulum (ER), which results in the disruption of protein secretion.
Biochemical and Physiological Effects:
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to have a number of biochemical and physiological effects. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the ER, which results in the disruption of protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has also been shown to cause the accumulation of vesicles in the ER, which leads to ER stress. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to inhibit the growth of cancer cells, which makes it a potential anti-cancer agent.
实验室实验的优点和局限性
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has a number of advantages for use in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is a small molecule inhibitor that is easy to use and has a well-characterized mechanism of action. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to be effective in a variety of cell types and has been used in a wide range of experimental systems. However, there are also limitations to the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in scientific research. One area of interest is the development of new N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester analogs that have improved potency and selectivity. Another area of interest is the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in combination with other inhibitors to study the regulation of vesicular transport. Finally, there is interest in the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester as a potential anti-cancer agent, and further studies are needed to explore this potential application.
合成方法
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is synthesized by a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This compound is then reacted with methyl iodide to form N-acetyl-L-cysteine methyl ester. The final step involves the reaction of N-acetyl-L-cysteine methyl ester with 2-bromo-1-fluoroethene to form N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester.
科学研究应用
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been widely used in scientific research to study intracellular trafficking and protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been used to study the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins.
属性
CAS 编号 |
102516-57-4 |
|---|---|
产品名称 |
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester |
分子式 |
C8H11BrFNO3S |
分子量 |
300.15 g/mol |
IUPAC 名称 |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoroethenyl]sulfanylpropanoate |
InChI |
InChI=1S/C8H11BrFNO3S/c1-5(12)11-6(8(13)14-2)4-15-7(10)3-9/h3,6H,4H2,1-2H3,(H,11,12)/b7-3+ |
InChI 键 |
SHUNLFZVSABWSW-XVNBXDOJSA-N |
手性 SMILES |
CC(=O)NC(CS/C(=C/Br)/F)C(=O)OC |
SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
规范 SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
同义词 |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoro-ethenyl]sulfanyl-propanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216491.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)
![4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B216503.png)
